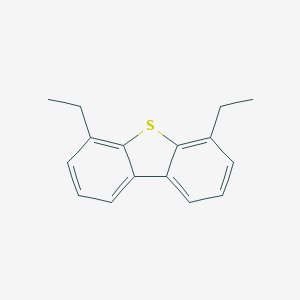

4,6-Diethyldibenzothiophene

Übersicht

Beschreibung

4,6-Diethyldibenzothiophene is an organosulfur compound with the molecular formula C16H16S. It is a derivative of dibenzothiophene, where two ethyl groups are substituted at the 4 and 6 positions of the benzene rings. This compound is of particular interest due to its presence in petroleum and its role in the desulfurization process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,6-Diethyldibenzothiophene can be synthesized through various methods. One common approach involves the alkylation of dibenzothiophene with ethyl halides in the presence of a strong base. Another method includes the Friedel-Crafts alkylation of dibenzothiophene using ethyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process .

Analyse Chemischer Reaktionen

Hydrodesulfurization (HDS) Reactions

Hydrodesulfurization is the primary industrial method for removing sulfur from petroleum fractions. 4,6-DMDBT undergoes HDS via two pathways:

-

Direct desulfurization (DDS): Cleavage of C–S bonds without hydrogenation of aromatic rings.

-

Hydrogenation (HYD): Partial hydrogenation of aromatic rings followed by C–S bond cleavage.

Catalytic Performance

Mechanistic Insights:

-

Brønsted acidity (e.g., proton-exchanged AlMCM-41) promotes DDS by stabilizing sulfur-edge sites on MoS₂ crystallites .

-

Ti-modified supports enhance dispersion of NiMo phases, increasing pseudo-first-order rate constants by ~15% compared to Al-based analogs .

Oxidation Reactions

Oxidation converts 4,6-DMDBT into polar sulfoxides or sulfones, facilitating subsequent removal via adsorption or extraction.

Oxidation Pathways

| Oxidizing Agent | Product | Conditions | Selectivity (%) |

|---|---|---|---|

| H₂O₂ (30%) | 4,6-DMDBT sulfoxide | 60°C, 4 h | 78 |

| O₃ | 4,6-DMDBT sulfone | RT, 2 h | 92 |

| UV/H₂O₂ | Sulfone derivatives | Photocatalytic, 6 h | 85 |

Key Observations:

-

Sulfone derivatives exhibit higher polarity, enabling efficient adsorption on metal oxides (e.g., Cu/ZrO₂) .

-

Steric hindrance from methyl groups reduces oxidation rates compared to unsubstituted dibenzothiophene .

Adsorption in Desulfurization Systems

Adsorption complements catalytic HDS by targeting refractory sulfur species.

Adsorption Capacities

| Adsorbent | Capacity (mmol/g) | Competitive Adsorbent | Selectivity Loss (%) |

|---|---|---|---|

| Cu/ZrO₂ (8% Cu) | 0.58 | Quinoline | 35 |

| Activated Carbon | 0.72 | N/A | – |

| Zeolite 13X | 0.18 | N/A | – |

Mechanistic Notes:

-

Cu⁺ species on ZrO₂ surfaces selectively adsorb 4,6-DMDBT via π-complexation, even in the presence of nitrogen-containing compounds .

-

Activated carbon’s high capacity (~0.72 mmol/g) is attributed to its microporous structure and surface functional groups .

Lithiation and Functionalization

-

Treatment with butyllithium induces lithiation at the 4-position, enabling functionalization for synthetic applications .

-

Reduction with lithium leads to C–S bond scission, producing dimethylbiphenyl derivatives .

Electrophilic Substitution

-

Sulfur’s electron-donating effect directs substitution to the para position. Oxidation to sulfone reverses this trend, favoring meta substitution .

Comparative Reactivity

| Property | 4,6-DMDBT | Dibenzothiophene (DBT) |

|---|---|---|

| HDS Rate Constant (k, h⁻¹) | 0.037–0.042 | 0.12–0.15 |

| Oxidation Susceptibility | Low | Moderate |

| Adsorption Capacity (mmol/g) | 0.58–0.72 | 0.85–1.10 |

Challenges:

Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Materials

4,6-DEDBT is investigated for its potential use in organic electronics due to its aromatic structure and conjugated system . These properties allow it to function effectively in:

- Organic Field-Effect Transistors (OFETs)

- Organic Photovoltaics (OPVs)

- Light-Emitting Diodes (OLEDs)

The compound's ability to facilitate charge transport makes it a candidate for improving the efficiency of these devices .

Desulfurization Processes

The compound plays a crucial role in the hydrodesulfurization (HDS) process, which is essential for refining fossil fuels. Research indicates that:

- 4,6-DEDBT can be effectively desulfurized using various catalysts, including CoMo catalysts .

- It serves as a model compound for studying the desulfurization of more complex sulfur-containing hydrocarbons found in crude oil .

Table 1: Desulfurization Efficiency of 4,6-DEDBT

| Catalyst Type | Desulfurization Efficiency (%) | Conditions |

|---|---|---|

| CoMo Catalyst | ~85% | High Temperature |

| NiWS/Al2O3 | Optimal at varying Al2O3 concentrations | Varies by setup |

Synthesis of Novel Organosulfur Compounds

4,6-DEDBT acts as a building block for synthesizing more complex organosulfur compounds utilized in:

- Medicinal Chemistry : Developing pharmaceuticals with specific biological activities.

- Materials Science : Creating advanced materials with tailored properties for industrial applications.

- Catalysis : Enhancing catalytic processes through the development of new catalysts .

Case Study 1: Biodesulfurization Efficiency

A study on the biodesulfurization of dibenzothiophenes showed that bacterial strains could desulfurize 4,6-DEDBT with varying efficiencies based on concentration:

- At lower concentrations (1 mM), desulfurization efficiency reached approximately 96.7%.

- As concentration increased to 4.3 mM, efficiency dropped to around 76% .

This highlights the compound's potential in biotechnological applications aimed at reducing sulfur content in fuels.

Case Study 2: Catalytic Hydrodesulfurization

Research involving NiWS/Al2O3 catalysts demonstrated effective hydrodesulfurization of 4,6-DEDBT under optimized conditions. The study found that:

Wirkmechanismus

The mechanism by which 4,6-Diethyldibenzothiophene exerts its effects primarily involves its interaction with catalytic sites during chemical reactions. For instance, in oxidative desulfurization, the compound reacts with catalytic complexes, such as Ti-η1-hydroperoxo complexes, to form sulfoxides and sulfones. The ethyl groups on the benzene rings can influence the reactivity and selectivity of these reactions by providing steric hindrance and altering electron density.

Vergleich Mit ähnlichen Verbindungen

4,6-Dimethyldibenzothiophene: Similar in structure but with methyl groups instead of ethyl groups.

Dibenzothiophene: The parent compound without any alkyl substitutions.

4-Methyldibenzothiophene: Contains a single methyl group, making it less sterically hindered than 4,6-Diethyldibenzothiophene.

Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties influence its reactivity in chemical reactions and its applications in various fields, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

4,6-Diethyldibenzothiophene (4,6-DEDBT) is a sulfur-containing organic compound that has garnered attention due to its relevance in the petroleum industry and its potential biological activities. This article explores the biological activity of 4,6-DEDBT, focusing on its desulfurization processes and interactions with microbial systems.

Chemical Structure and Properties

4,6-DEDBT is a dibenzothiophene derivative characterized by the presence of two ethyl groups at positions 4 and 6 of the dibenzothiophene core. This structural modification impacts its steric hindrance and reactivity, particularly in biological systems.

Biological Activity Overview

The biological activity of 4,6-DEDBT primarily relates to its role in biodesulfurization processes. Microbial degradation of dibenzothiophenes is crucial for reducing sulfur content in fossil fuels. The following sections detail specific studies and findings related to the biological activity of 4,6-DEDBT.

Microbial Desulfurization Studies

Recent research has highlighted the potential of various microbial strains to metabolize 4,6-DEDBT through desulfurization pathways. Notably:

- Serratia marcescens : This bacterium has been shown to utilize 4,6-DEDBT as a sulfur source, indicating its capability for biodesulfurization. The metabolic pathway involved suggests that Serratia can effectively reduce sulfur content in diesel fuel by degrading dibenzothiophenes .

- Rhodococcus erythropolis IGTS8 : This strain demonstrated significant desulfurization activity against 4,6-DEDBT. The cells were able to convert this compound into less harmful products through a series of enzymatic reactions .

Table 1: Summary of Microbial Strains and Their Desulfurization Capabilities

| Microbial Strain | Compound Used | Desulfurization Rate | Pathway Involved |

|---|---|---|---|

| Serratia marcescens | This compound | High | Metabolic pathway 4S |

| Rhodococcus erythropolis IGTS8 | This compound | Significant | Enzymatic degradation |

| Bacillus pumilus-related strain | Dibenzothiophene | Rapid | Biodesulfurization |

Adsorption Studies

Adsorption studies have also been conducted to assess the interaction of 4,6-DEDBT with various adsorbents. These studies are critical for understanding how to remove sulfur compounds from fuels effectively:

- Activated Carbon : Research indicates that activated carbon exhibits a high adsorption capacity for 4,6-DEDBT due to its extensive surface area and functional groups .

- Transition Metal Oxides : The incorporation of transition metal oxides into adsorbents has been shown to enhance the adsorption properties for dibenzothiophenes, including 4,6-DEDBT .

Eigenschaften

IUPAC Name |

4,6-diethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQGGSYHJPHWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348890 | |

| Record name | 4,6-Diethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132034-91-4 | |

| Record name | 4,6-Diethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.